molecular formula C23H30N2O5 B6116907 methyl 4-[[[3-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]methylamino]methyl]benzoate

methyl 4-[[[3-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]methylamino]methyl]benzoate

Cat. No.: B6116907
M. Wt: 414.5 g/mol
InChI Key: MKVFTBFDDZZHDH-UHFFFAOYSA-N
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Description

Methyl 4-[[[3-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]methylamino]methyl]benzoate is a complex organic compound that features a morpholine ring, a benzoate ester, and a hydroxypropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[[[3-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]methylamino]methyl]benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: PCC, KMnO4

    Reduction: LiAlH4

    Substitution: Nucleophiles like amines or thiols

Major Products

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of substituted morpholine derivatives

Mechanism of Action

The mechanism of action of methyl 4-[[[3-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]methylamino]methyl]benzoate involves its interaction with specific molecular targets. The hydroxypropoxy group can form hydrogen bonds with target proteins, while the morpholine ring can interact with hydrophobic pockets in the protein structure . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[[[3-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]methylamino]methyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a morpholine ring and a hydroxypropoxy group allows for versatile interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 4-[[[3-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]methylamino]methyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5/c1-28-23(27)20-7-5-18(6-8-20)14-24-15-19-3-2-4-22(13-19)30-17-21(26)16-25-9-11-29-12-10-25/h2-8,13,21,24,26H,9-12,14-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVFTBFDDZZHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNCC2=CC(=CC=C2)OCC(CN3CCOCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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